3-methyl-5-nitro-1H-pyridine-2-thione

Beschreibung

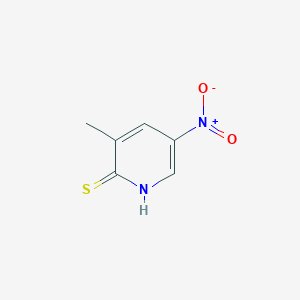

3-Methyl-5-nitro-1H-pyridine-2-thione is a heterocyclic compound featuring a pyridine backbone substituted with a methyl group at position 3, a nitro group at position 5, and a thione (-SH) moiety at position 2. The nitro group is a strong electron-withdrawing substituent, while the methyl group exerts a modest electron-donating inductive effect. The thione group enhances its ability to participate in hydrogen bonding and metal coordination, making it relevant in coordination chemistry and pharmaceutical applications.

Eigenschaften

CAS-Nummer |

6960-21-0 |

|---|---|

Molekularformel |

C6H6N2O2S |

Molekulargewicht |

170.19 g/mol |

IUPAC-Name |

3-methyl-5-nitro-1H-pyridine-2-thione |

InChI |

InChI=1S/C6H6N2O2S/c1-4-2-5(8(9)10)3-7-6(4)11/h2-3H,1H3,(H,7,11) |

InChI-Schlüssel |

WSUARRZTEVVMMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CNC1=S)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-methyl-5-nitro-1H-pyridine-2-thione typically follows a multi-step approach:

Detailed Preparation Methods

Starting Materials and Reagents

- 3-methylpyridine derivatives or suitable pyridine precursors.

- Nitrating agents (e.g., nitric acid or mixed acid) for selective nitration at the 5-position.

- Sulfur sources such as thiourea, potassium thiocyanate, or sodium hydrosulfide for thiolation.

- Bases like sodium hydroxide or potassium hydroxide to facilitate substitution reactions.

- Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile, or glacial acetic acid depending on the step.

Synthetic Routes

Route A: Nitration followed by Thiolation

Nitration of 3-methylpyridine:

Controlled nitration of 3-methylpyridine to introduce the nitro group at the 5-position. This is typically done using a nitrating mixture under low temperature to avoid over-nitration.Conversion to Pyridine-2-thione:

The nitrated intermediate is then reacted with sulfur-containing reagents such as thiourea or potassium thiocyanate under reflux conditions in solvents like dioxane or ethanol with acid catalysis to introduce the thione group at the 2-position.Isolation and Purification:

The product is precipitated by adjusting pH, filtered, washed, and recrystallized from suitable solvents (e.g., ethanol, dioxane) to obtain pure this compound.

Route B: Direct Thiolation of Nitro-Substituted Pyridine N-Oxide

- Starting from 2-chloro-3-methyl-5-nitropyridine N-oxide, nucleophilic substitution with sodium hydrosulfide or thiophenol in DMSO at elevated temperatures (80–100 °C) can yield the corresponding pyridine-2-thione derivative after acidification and extraction.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5 °C, 1–2 h | 70–85 | Controlled to avoid dinitration |

| Thiolation | Thiourea, reflux in dioxane, 12–15 h | 60–75 | Acid catalysis (HCl) improves yield |

| Alternative Thiolation | NaSH in acetonitrile, reflux, 6–8 h | 50–65 | Requires careful pH adjustment |

| Purification | Recrystallization from ethanol/dioxane | — | Yields crystalline product, mp ~130 °C |

Mechanistic Insights and Research Findings

- The nitration step is regioselective due to the directing effects of the methyl group, favoring substitution at the 5-position.

- The thiolation reaction proceeds via nucleophilic attack on the 2-position of the pyridine ring, often facilitated by the N-oxide intermediate which activates the ring towards substitution.

- Acidic conditions during thiolation help protonate intermediates, enhancing the substitution efficiency.

- The use of DMSO as a solvent is common due to its ability to dissolve both organic and inorganic reagents and stabilize transition states.

- Purification by recrystallization ensures removal of unreacted starting materials and side products, yielding analytically pure compounds suitable for further applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nitration + Thiourea Route | 3-methylpyridine | HNO3/H2SO4, Thiourea | Nitration 0–5 °C, Thiolation reflux 12–15 h | 60–75 | High regioselectivity, well-established | Longer reaction times |

| N-Oxide Thiolation Route | 2-chloro-3-methyl-5-nitropyridine N-oxide | NaSH, DMSO | 80–100 °C, 6–8 h | 50–65 | Direct substitution, fewer steps | Moderate yields, requires careful pH control |

Analyse Chemischer Reaktionen

Arten von Reaktionen

NSC 69796 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der nitrosubstituierten Position.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Eisenpulver unter sauren Bedingungen werden typischerweise verwendet.

Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden, wobei oft basische Bedingungen erforderlich sind, um die Reaktion zu erleichtern.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Methyl-5-nitro-1H-pyridine-2-thione has the molecular formula and features a pyridine ring substituted with both a methyl group and a nitro group, along with a thione functional group. These structural characteristics contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent antibacterial and antifungal activities. For instance, derivatives of pyridine have been shown to inhibit various bacterial strains effectively, making them candidates for new antimicrobial agents .

Case Study: Antibacterial Efficacy

A study demonstrated that similar nitro-substituted pyridines displayed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound could be explored for its potential as an antibacterial agent .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | < 10 |

| Similar Nitro-Pyridines | S. aureus | < 15 |

Anticancer Properties

Pyridine derivatives have also been investigated for their cytotoxic effects against cancer cell lines. The incorporation of nitro groups into the pyridine structure has been associated with enhanced apoptosis induction in various cancer cells .

Case Study: Cytotoxicity Assays

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that compounds similar to this compound could induce significant cell death at concentrations below 20 µM, indicating promising anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 18 |

Coordination Chemistry

This compound can act as a ligand in coordination complexes, particularly with transition metals. The presence of the thione functional group allows for strong coordination with metal ions, leading to the formation of stable complexes .

Case Study: Metal Complexes

Research has shown that complexes formed between this compound and copper ions exhibit unique photophysical properties, including near-infrared (NIR) emission. These properties make such complexes suitable for applications in optoelectronics and as sensors .

| Metal Ion | Complex Stability | Emission Wavelength |

|---|---|---|

| Cu(I) | High | 750 nm |

Herbicidal Activity

There is growing interest in the herbicidal potential of pyridine derivatives, including this compound. Studies indicate that these compounds can inhibit weed growth effectively, providing a potential avenue for developing new herbicides .

Case Study: Herbicidal Efficacy

Field trials have shown that formulations containing nitro-pyridine derivatives significantly reduce weed populations without harming crop yield, suggesting their viability as environmentally friendly herbicides .

Wirkmechanismus

The mechanism of action of NSC 69796 involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Impact on Key Properties

| Substituent | Electronic Effect | Steric Impact | Common Reactivity |

|---|---|---|---|

| Nitro (-NO₂) | Strong EWG | Low | Electrophilic substitution, redox |

| Methyl (-CH₃) | Weak EDG | Moderate | Free-radical reactions, oxidation |

| Thione (-SH) | Moderate EWG | Low | Alkylation, metal coordination |

| Chloro (-Cl) | Moderate EWG | Low | Nucleophilic substitution |

Q & A

Q. Q1.1: What are the standard synthetic routes for preparing 3-methyl-5-nitro-1H-pyridine-2-thione, and how can reaction conditions be optimized?

Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Thiolation : Reacting 3-methyl-5-nitropyridine derivatives with sulfurizing agents (e.g., P₂S₅) under reflux in non-polar solvents like toluene .

- Cyclization : Using precursors like 2-aminopyridines with nitro groups, followed by thiocarbonyl introduction via Lawesson’s reagent.

Optimization involves adjusting solvent polarity (e.g., methanol vs. toluene), temperature (reflux vs. ambient), and catalyst loading. Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel.

Q. Q2.1: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example:

- Nitro Group Orientation : The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the thione sulfur .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to predict reaction pathways in polar vs. non-polar media.

Advanced Application : Validate predictions experimentally via kinetic studies (NMR monitoring) and compare with computational results to refine models.

Biological Activity Assessment

Q. Q3.1: What methodologies are used to evaluate the antibacterial activity of this compound?

Methodological Answer :

- In Vitro Assays :

- Mechanistic Studies :

Data Contradiction Note : Discrepancies in MIC values across studies may arise from strain variability or assay conditions. Cross-validate with multiple strains and replicate experiments .

Stability and Degradation Analysis

Q. Q4.1: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.

Key Finding : The compound is least stable at alkaline pH (>10) due to hydroxide ion attack on the thione group .

Storage Recommendation : Store at 0–4°C in anhydrous DMSO or ethanol to minimize hydrolysis .

Analytical Method Development

Q. Q5.1: What advanced chromatographic techniques can resolve co-eluting impurities in this compound?

Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). MS/MS in MRM mode enhances specificity .

- Chiral Separation : For enantiomeric impurities, employ chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) .

Validation : Include parameters like LOD (0.01 µg/mL), LOQ (0.03 µg/mL), and recovery (98–102%) per ICH guidelines.

Handling Conflicting Data

Q. Q6.1: How should researchers address contradictions in reported biological activities of this compound?

Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation time).

- Structural Confirmation : Verify compound purity and identity via NMR (¹H/¹³C), HRMS, and X-ray crystallography to rule out batch variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.